Product packaging for DL-3-Methoxycarbonylphenylglycine(Cat. No.:)

DL-3-Methoxycarbonylphenylglycine

Cat. No.: B12444207
M. Wt: 209.20 g/mol
InChI Key: AXXJFLXGCCBCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-3-Methoxycarbonylphenylglycine is a chemical building block of interest in organic and medicinal chemistry research. It features the core phenylglycine structure, an α-amino acid where the aromatic side chain is directly attached to the chiral α-carbon, conferring significant steric and electronic influences on its reactivity and the properties of derived compounds . The "DL" prefix indicates the racemic mixture of the D- and L-enantiomers, which is often used in exploratory synthesis and racemate studies. Phenylglycines and their derivatives are non-proteinogenic amino acids frequently utilized as key precursors in the synthesis of complex molecules . They are recognized as valuable intermediates in the development of beta-lactam antibiotics , such as certain penicillins and cephalosporins . The methoxycarbonyl group on the phenyl ring of this specific derivative provides a versatile handle for further chemical modification, making it a useful synthon for constructing more complex architectures, potentially for pharmacological evaluation or material science applications. Researchers value this compound for its role in studying structure-activity relationships (SAR), particularly due to the known propensity of phenylglycines to undergo racemization, which can be a critical factor in stereochemical studies . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B12444207 DL-3-Methoxycarbonylphenylglycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-2-(3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-3-6(5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)

InChI Key

AXXJFLXGCCBCDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Dl 3 Methoxycarbonylphenylglycine and Its Analogues

Established Synthetic Routes for Phenylglycine Scaffolds

The foundation for synthesizing DL-3-Methoxycarbonylphenylglycine lies in the robust and well-documented methods for creating the phenylglycine backbone. Among these, the Strecker synthesis and the Bucherer-Bergs reaction are paramount.

Exploration of Strecker Synthesis Adaptations

The Strecker synthesis, first reported in 1850, is a cornerstone in α-amino acid synthesis. The classical approach involves a one-pot reaction between an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. tandfonline.com For the synthesis of substituted phenylglycines, this method begins with a substituted benzaldehyde (B42025).

In the context of this compound, the synthesis could commence from 3-formylbenzoic acid methyl ester. This would react with ammonia and cyanide to produce the corresponding α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid. youtube.com

However, the traditional Strecker synthesis faces challenges, including low yields when using ammonia and potential decomposition of the aminonitrile during hydrolysis. tandfonline.com To overcome these issues, several modifications have been developed:

Use of Benzylamine (B48309): Replacing ammonia with benzylamine can lead to improved yields. The resulting N-benzylamino nitrile is more stable, and the N-benzyl protecting group can be removed later via catalytic transfer hydrogenation to yield the free amino acid. tandfonline.com

Chemoenzymatic Methods: A modern adaptation combines the chemical Strecker synthesis with an enzymatic resolution step. For instance, benzaldehyde, cyanide, and ammonia can be reacted to form racemic phenylglycinonitrile, which is then enantioselectively converted to (R)- or (S)-phenylglycine using a nitrilase enzyme. frontiersin.orgfrontiersin.org

Asymmetric Strecker Reactions: To control stereochemistry, chiral auxiliaries can be employed. (R)-phenylglycine amide has been used effectively as a chiral auxiliary in reactions that proceed via a crystallization-induced asymmetric transformation, yielding nearly diastereomerically pure α-amino nitriles. acs.orgresearchgate.net

Table 1: Comparison of Strecker Synthesis Adaptations

Method Key Reagents Advantages Disadvantages Citations
Classical Strecker Aldehyde, Ammonia, Cyanide Direct, one-pot reaction. Often low yields with ammonia; harsh hydrolysis conditions. tandfonline.comyoutube.com
Benzylamine Modification Aldehyde, Benzylamine, Cyanide Improved yields; more stable nitrile intermediate. Requires an additional deprotection step. tandfonline.com
Chemoenzymatic Synthesis Aldehyde, Cyanide, Ammonia, Nitrilase High enantioselectivity; milder conditions for nitrile conversion. Requires specific enzyme and optimization of biological conditions. frontiersin.orgfrontiersin.org
Chiral Auxiliary Method Aldehyde, Cyanide, Chiral Amine (e.g., (R)-phenylglycine amide) High diastereoselectivity; asymmetric induction. The auxiliary must be synthesized and later removed. acs.orgresearchgate.net

Investigations into Bucherer-Bergs Reaction Variants

The Bucherer-Bergs reaction is another powerful multicomponent reaction for synthesizing α-amino acids. nih.govencyclopedia.pub It involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate to produce a hydantoin (B18101). wikipedia.orgorganic-chemistry.org This hydantoin is a stable intermediate that can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid. nih.gov

This method is applicable to a wide range of aliphatic and aromatic aldehydes and ketones. nih.gov For a substituted phenylglycine, the corresponding substituted benzaldehyde would be the starting material. The key advantage of this route is the formation of the crystalline hydantoin intermediate, which is often easy to purify. nih.gov The reaction is believed to proceed through initial cyanohydrin or aminonitrile formation, which then reacts further to form the hydantoin ring. nih.gov

While robust, a limitation of the classic Bucherer-Bergs reaction is that it typically produces a racemic mixture of the hydantoin, which then leads to a racemic amino acid. wikipedia.org However, the hydantoin intermediate is a crucial precursor in several industrial processes for producing enantiomerically pure amino acids through enzymatic resolution using D-hydantoinases and carbamoylases. frontiersin.org

Table 2: Overview of Bucherer-Bergs Reaction

Feature Description Citations
Starting Materials Carbonyl compound (aldehyde/ketone), KCN, (NH₄)₂CO₃ wikipedia.orgorganic-chemistry.org
Intermediate 5-substituted hydantoin nih.gov
Product α-amino acid (after hydrolysis) nih.gov
Advantages Readily available starting materials; stable, often crystalline intermediate simplifies purification. nih.gov
Limitations Typically produces racemic products; requires a separate hydrolysis step. frontiersin.orgwikipedia.org

Targeted Introduction of the Methoxycarbonyl Moiety

To arrive at this compound, the methoxycarbonyl group (-COOCH₃) must be introduced. This can be achieved either by starting with a precursor that already contains this group or by functionalizing the aromatic ring of a phenylglycine derivative.

Esterification Strategies for Carboxylic Acid Precursors

A direct and logical route involves the esterification of a carboxylic acid precursor. The synthesis of DL-α-(m-carboxyphenyl)-glycine has been reported, providing the ideal starting material for this step. researchgate.net This precursor can be converted to this compound via standard esterification procedures.

Fischer Esterification: This classic method involves reacting the carboxylic acid (3-carboxyphenylglycine) with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, excess methanol can be used, or water can be removed as it is formed. masterorganicchemistry.comyoutube.com

Reaction with Acid Chlorides/Anhydrides: While not a direct esterification of the carboxylic acid, a related strategy is to convert the carboxylic acid to a more reactive derivative like an acid chloride first, which then readily reacts with an alcohol. youtube.com

Modern Coupling Reagents: Numerous modern reagents facilitate esterification under milder conditions. For example, a system using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can promote the condensation of carboxylic acids and alcohols at room temperature with high efficiency. nih.gov

Another synthetic approach involves introducing the ester group at an earlier stage. For instance, a reported synthesis of the parent compound's precursor started with m-toluic acid, which was oxidized and then converted to its methyl ester before the Strecker synthesis was performed to build the amino acid functionality. researchgate.net

Table 3: Selected Esterification Methods for Carboxylic Acid Precursors

Method Reagents Conditions Key Features Citations
Fischer Esterification Alcohol (Methanol), Acid Catalyst (e.g., H₂SO₄) Typically reflux Equilibrium-driven; reversible. masterorganicchemistry.comyoutube.com
Alkylation of Carboxylate Carboxylic Acid, Base (e.g., NaOH), Alkyl Halide Two steps SN2 reaction; avoids strong acid. youtube.com
TPPO/(COCl)₂ System Carboxylic Acid, Alcohol, TPPO, (COCl)₂ Mild, room temperature High efficiency; neutral conditions. nih.gov

Aromatic Functionalization Methodologies for Substituted Phenylglycines

An alternative strategy for creating substituted phenylglycines involves the direct functionalization of the phenyl ring of a pre-formed phenylglycine scaffold. Modern organometallic chemistry offers powerful tools for site-selective C-H bond activation, allowing for the introduction of various functional groups onto the aromatic ring. nih.gov

While direct carboxylation or methoxycarbonylation of a phenylglycine C-H bond is a complex transformation, related functionalizations demonstrate the principle. Ruthenium-catalyzed C-H/N-H oxidative coupling of phenylglycine methyl ester derivatives with alkynes and alkenes has been achieved, showcasing that the phenyl ring is amenable to catalytic functionalization. csic.es Similarly, iridium-catalyzed borylation of aromatic amino acids can install a boronic ester group, which is a versatile handle for subsequent cross-coupling reactions to introduce a variety of substituents. nih.gov These advanced methods provide potential, albeit more complex, pathways to access molecules like this compound from simpler phenylglycine derivatives.

Stereoselective Synthesis Approaches

For many applications, controlling the stereochemistry at the α-carbon is crucial. Phenylglycine and its derivatives are known to be prone to racemization, especially during procedures like solid-phase peptide synthesis, making stereoselective synthesis a significant area of research. researchgate.netrsc.org

Several strategies have been developed to produce enantiomerically enriched phenylglycines:

Biocatalysis: Cascade biocatalysis offers a green and highly selective method. Engineered E. coli cells co-expressing multiple enzymes can transform simple starting materials like racemic mandelic acids or styrenes into enantiopure D-phenylglycine derivatives in a one-pot process with high conversion and excellent enantiomeric excess. epa.gov

Chiral Auxiliaries: As mentioned in the context of the Strecker synthesis, employing a chiral auxiliary like (R)-phenylglycine amide can guide the stereochemical outcome of the reaction, leading to a diastereomerically enriched product that can be separated and converted to the target enantiomer. acs.org

Chemoenzymatic Resolution: This approach combines a chemical synthesis that produces a racemic mixture with an enzymatic step that selectively acts on one enantiomer. For example, a racemic aminonitrile from a Strecker synthesis can be resolved using an enantioselective nitrilase, or a racemic hydantoin from a Bucherer-Bergs reaction can be resolved with a hydantoinase. frontiersin.orgfrontiersin.org

These methods provide powerful routes to access specific stereoisomers of substituted phenylglycines, which is essential for their use in pharmaceuticals and other biologically active compounds.

Asymmetric Catalysis in Methoxycarbonylphenylglycine Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules like 3-Methoxycarbonylphenylglycine. In these methods, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

One emerging strategy involves the synergistic combination of photoredox catalysis with biocatalysis. For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can be repurposed for novel radical reactions under visible light irradiation. researchgate.net This approach allows for the stereoselective formation of non-canonical amino acids. researchgate.net The reaction proceeds via the generation of a radical intermediate from the amino acid substrate, which then couples with a suitable reaction partner. The enantioselectivity of this process can be highly dependent on the specific enzyme variant and reaction conditions, such as pH. researchgate.net

Another catalytic approach involves the use of chiral transition metal complexes. For example, chiral Rh(II) carboxylate catalysts have been employed in the synthesis of α-hydroxy-β-amino esters, which are precursors to amino acids. These reactions are believed to proceed through a metal-associated carbonyl ylide intermediate, where the chiral ligand environment dictates the stereochemical outcome. rug.nl While not directly applied to 3-Methoxycarbonylphenylglycine in the reviewed literature, this methodology represents a viable catalytic route for its synthesis.

Chiral Auxiliary-Mediated Approaches to Enantiomer Control

Chiral auxiliaries are stoichiometric, chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. umich.edu After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy is widely used for the synthesis of enantiomerically pure amino acids. nih.gov

A prominent example is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-amino nitrile, a direct precursor to an α-amino acid. The use of a chiral amine, such as (R)-phenylglycine amide, as a chiral auxiliary can lead to high diastereoselectivity in the formation of the amino nitrile. researchgate.net A particularly powerful variant of this method is the crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer and resulting in a high yield and diastereomeric excess of a single product. researchgate.net

The following table illustrates typical results for the asymmetric Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary with various aldehydes, demonstrating the high diastereoselectivity achievable.

AldehydeSolventDiastereomeric Ratio (dr)Yield (%)Reference
PivaldehydeWater/Methanol>99:176-93 nih.gov
3,4-DimethoxyphenylacetoneMethanol/Water>99:176 nih.gov

This table presents representative data for the asymmetric Strecker reaction with different aldehydes to illustrate the general effectiveness of the chiral auxiliary approach.

Other widely used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. youtube.comresearchgate.net These auxiliaries are typically attached to a carboxylic acid derivative to form a chiral amide. Deprotonation of the α-proton and subsequent alkylation or other electrophilic additions occur with high stereocontrol, dictated by the steric and electronic properties of the auxiliary. youtube.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Elucidation of Reaction Pathways and Transition States

The mechanism of the Strecker synthesis involves the initial formation of an imine from the aldehyde and the amine. In the asymmetric variant using a chiral auxiliary, this imine is chiral. The subsequent nucleophilic addition of cyanide to the iminium ion (the protonated imine) is the key stereodetermining step. The facial selectivity of this addition is controlled by the steric hindrance imposed by the chiral auxiliary, which blocks one face of the imine from attack. researchgate.net

In reactions involving chiral N-phosphonyl imines, the stereochemical outcome can be rationalized by considering a cyclic, six-membered transition state. rug.nl The conformation of this transition state, which is influenced by the substituents on the imine and the nature of the nucleophile, determines the final stereochemistry of the product.

For additions to N-sulfinyl imines, the Davis-Ellman transition state model is often invoked to explain the observed stereoselectivity. This model considers the chelation of the metal cation by the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic transition state that directs the incoming nucleophile to a specific face of the C=N bond.

Influence of Reaction Conditions on Product Distribution

The distribution of stereoisomers in a reaction can be significantly influenced by various reaction parameters.

The choice of solvent can have a profound effect on stereoselectivity. For instance, in some asymmetric alkylation reactions using camphor-derived chiral auxiliaries, switching the solvent can reverse the stereochemical outcome.

The use of Lewis acids is a common strategy to enhance the reactivity of imines and influence the diastereoselectivity of nucleophilic additions. Lewis acids can coordinate to the imine nitrogen and/or a nearby carbonyl group, leading to a more rigid transition state and potentially higher stereocontrol. However, the effect of a Lewis acid can be complex; in some cases, while increasing the reaction rate, it can lead to a decrease in diastereoselectivity. researchgate.net The following table shows the effect of different Lewis acids on the diastereomeric ratio in a representative Passerini reaction.

Lewis AcidDiastereomeric Ratio (dr)Reference
None1:1 nih.gov
ZnCl₂1.5:1 nih.gov
TiCl₄2:1 nih.gov
Sc(OTf)₃1.2:1 nih.gov

This table illustrates the general influence of various Lewis acids on the diastereoselectivity of a multicomponent reaction and is intended to be representative.

Furthermore, the pH of the reaction medium can be a critical factor, particularly in biocatalytic transformations. In the photoredox-pyridoxal radical biocatalysis mentioned earlier, a change in pH from 6.0 to 8.0 resulted in a dramatic decrease in the enantioselectivity of the amino acid synthesis. researchgate.net This highlights the sensitive interplay between the catalyst's ionization state and the transition state geometry.

Chiral Resolution and Enantioseparation of Dl 3 Methoxycarbonylphenylglycine

Principles of Enantiomeric Separation in Amino Acids

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. chromatographyonline.com They possess identical physical and chemical properties in an achiral environment, which makes their separation a challenging task. researchgate.net The fundamental principle behind the enantioseparation of amino acids lies in the creation of a chiral environment that allows for differential interaction with the two enantiomers. This is typically achieved by forming transient diastereomeric complexes between the analyte and a chiral selector. researchgate.net

The separation of amino acid enantiomers can be accomplished through direct or indirect methods. nih.gov The indirect method involves derivatizing the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated using conventional achiral chromatography. nih.gov The direct method, which is more commonly employed in high-performance liquid chromatography (HPLC), utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govijrps.com

The interactions that lead to chiral recognition are multifaceted and can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions between the analyte and the chiral selector. nih.gov For amino acids like phenylglycine and its derivatives, the presence of the phenyl ring allows for significant π-π interactions with suitable CSPs. ijrps.comhplc.eu The amino and carboxyl groups also provide sites for hydrogen bonding and ionic interactions. The success of a chiral separation depends on the magnitude of the difference in the free energy of the diastereomeric complexes formed between the enantiomers and the chiral selector.

Chromatographic Resolution Techniques

Chromatography, particularly HPLC, has become the most powerful and widely used technique for the enantioseparation of chiral compounds, including amino acids. researchgate.netyakhak.org The development of a diverse range of chiral stationary phases has revolutionized the field. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation using HPLC with CSPs is the most prevalent method for chiral resolution. researchgate.net CSPs are designed with a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. ijrps.com The choice of CSP is critical and depends on the structure of the analyte. For phenylglycine derivatives like DL-3-Methoxycarbonylphenylglycine, several types of CSPs have shown great utility.

The continuous development of novel CSPs aims to improve resolution, broaden applicability, and enhance efficiency. nih.gov For the resolution of phenylglycine and its derivatives, several classes of CSPs are particularly relevant:

Pirkle-type CSPs: These are based on the principle of π-π interaction and are often referred to as π-acceptor or π-donor phases. ijrps.com A common example is the 3,5-dinitrobenzoyl phenylglycine (DNBPG) phase, which is covalently bonded to silica. hplc.euregistech.com This type of CSP is effective for separating compounds with π-basic aromatic rings, making it suitable for phenylglycine derivatives. ijrps.comhplc.eu The elution order of the enantiomers can often be inverted by using a CSP with the opposite chirality (L- or D-phenylglycine). hplc.eu

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, particularly those with phenylcarbamate substituents, are among the most successful and widely used CSPs for a broad range of chiral compounds. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. nih.gov Coated polysaccharide CSPs have demonstrated excellent enantioselectivity for many chiral amines and amino acid esters. yakhak.org

Crown Ether-based CSPs: Chiral crown ethers are effective for the separation of primary amines and amino acids. nih.govscilit.comresearchgate.net The separation mechanism is based on the formation of inclusion complexes between the protonated amino group of the analyte and the cavity of the crown ether. The stability of these complexes is influenced by steric interactions between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether.

The following table summarizes the types of CSPs applicable for the resolution of phenylglycine derivatives:

CSP TypeChiral Selector ExamplePrimary Interaction MechanismApplicable to Phenylglycine Derivatives
Pirkle-type (R)- or (S)-3,5-Dinitrobenzoyl phenylglycineπ-π interactions, hydrogen bonding, dipole-dipoleYes
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, steric interactionsYes
Crown Ether-based (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidHost-guest complexation, hydrogen bondingYes

This table is a representative summary based on literature for phenylglycine and its derivatives.

The mobile phase composition plays a crucial role in achieving optimal chiral separation. chromatographyonline.commastelf.com For normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as an alcohol (e.g., isopropanol, ethanol) is typically used. hplc.eu The type and concentration of the alcohol modifier can significantly affect retention times and enantioselectivity. chromatographyonline.com

In reversed-phase mode, aqueous buffers are used in conjunction with organic modifiers like acetonitrile (B52724) or methanol (B129727). tci-thaijo.org The pH of the mobile phase is a critical parameter for ionizable compounds like amino acids. nih.govmastelf.com For this compound, adjusting the pH will alter the ionization state of the amino and carboxyl groups, thereby influencing their interaction with the CSP.

Temperature is another important operational parameter. chromatographyonline.com Lowering the temperature often leads to increased resolution due to the enhancement of the enthalpic differences in the interactions between the enantiomers and the CSP. However, this can also lead to broader peaks and longer analysis times. A systematic approach to optimizing the mobile phase and temperature is essential for robust and efficient enantioseparation.

A study on the separation of D- and L-phenylglycine demonstrated that a mobile phase containing a copper(II):L-proline mixture (2.5:5 mM), 10% methanol, and a pH of 6.0 resulted in good separation on a C18 column. tci-thaijo.org This illustrates the effectiveness of chiral mobile phase additives as an alternative to CSPs.

The following table provides an example of how mobile phase composition can be optimized for the separation of phenylglycine enantiomers on a chiral stationary phase.

ParameterCondition 1Condition 2Condition 3
Mobile Phase Hexane:Isopropanol (90:10)Hexane:Isopropanol (80:20)Hexane:Ethanol (90:10)
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
Resolution (Rs) 1.82.51.5

This table presents hypothetical data to illustrate the effect of mobile phase optimization on resolution.

Gas Chromatography (GC) Considerations for Derivatized Enantiomers

Gas chromatography can also be used for the enantioseparation of amino acids, but it requires the analytes to be volatile and thermally stable. phenomenex.com Since amino acids are non-volatile, a derivatization step is necessary to convert them into more volatile compounds. nih.govphenomenex.com This typically involves the esterification of the carboxyl group and the acylation of the amino group.

For chiral separation by GC, two main approaches can be used:

Derivatization with a chiral reagent: The racemic amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a conventional achiral GC column. nih.govnih.gov

Derivatization with an achiral reagent followed by separation on a chiral GC column: The amino acid is derivatized to increase its volatility, and the resulting enantiomeric derivatives are separated on a chiral stationary phase. nih.gov

Care must be taken during derivatization to avoid racemization, which can lead to inaccurate quantification of the enantiomeric ratio. nih.gov The choice of derivatizing agent and reaction conditions is critical to ensure complete reaction and minimal side products. nih.gov

Supercritical Fluid Chromatography (SFC) for this compound Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like an alcohol. chromatographyonline.comphenomenex.com

The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to shorter analysis times. chromatographyonline.com Polysaccharide-based and Pirkle-type CSPs are widely used in SFC and have shown excellent performance for the separation of a broad range of chiral compounds. ijrps.comregistech.comselvita.com The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, and methods can often be readily transferred between the two techniques. chromatographyonline.com The use of SFC can be particularly advantageous for preparative separations due to the ease of removing the CO2-based mobile phase. selvita.com

Crystallization-Based Enantioseparation

Crystallization-based methods are among the most common and industrially viable techniques for separating enantiomers. These methods exploit the different physical properties of diastereomers or, in some cases, the ability of enantiomers to crystallize separately.

A widely used strategy for resolving racemic acids like this compound is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, which is typically a chiral base. The resulting products are a pair of diastereomeric salts that, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. libretexts.org These differences allow for their separation by conventional techniques like fractional crystallization. wikipedia.org

The selection of an appropriate resolving agent and solvent system is crucial for a successful resolution. The process can be laborious and often requires screening multiple resolving agents and solvent combinations to find the optimal conditions for separation. wikipedia.orgunchainedlabs.com For instance, a study on a similar chiral resolution aimed to understand the solubility of the diastereomeric salts to isolate the desired product as a solid. This involved screening various chiral amino alcohols and a range of solvents and solvent mixtures. unchainedlabs.com The goal is to identify a combination where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize out of the solution while the other remains dissolved. wikipedia.orgunchainedlabs.com Once separated, the pure enantiomer can be recovered by removing the resolving agent, often through a simple acid-base reaction. libretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

Resolving Agent Type
Brucine Amine
Strychnine Amine
Quinine Amine
(+)-Cinchotoxine Amine
(S)-Mandelic acid Acid
Tartaric acid Acid
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol Amino Alcohol

This table presents examples of resolving agents used in diastereomeric salt formation, not necessarily specific to this compound.

While diastereomeric salt formation is a common approach, other crystallization methods exist. Spontaneous resolution can occur in rare cases where the racemic compound crystallizes as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. wikipedia.org This allows for mechanical separation, although it is not a widely applicable method.

More relevant to industrial processes is preferential crystallization, also known as resolution by entrainment. This technique can be applied to conglomerate systems. It involves introducing a seed crystal of one enantiomer into a supersaturated solution of the racemate, which then induces the crystallization of that same enantiomer. wikipedia.org

The formation of eutectics, double salts, or mixed crystals significantly influences the feasibility of resolution methods. researchgate.net Therefore, characterizing the solid-state behavior of the salts is a critical step in developing a practical application.

Kinetic Resolution Methodologies

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Enzymes, particularly lipases, are widely used as biocatalysts in kinetic resolutions due to their high enantioselectivity and ability to function under mild conditions. almacgroup.com For phenylglycine derivatives, enzymatic kinetic resolution has been successfully applied. For example, the ammonolysis of d,l-phenylglycine methyl ester catalyzed by Novozym 435 yielded d-phenylglycine amide with good enantiomeric excess. researchgate.net

In a typical enzymatic kinetic resolution, a racemic mixture is subjected to an enzyme-catalyzed reaction, such as hydrolysis or esterification. The enzyme preferentially catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. The efficiency of this process is often described by the enantiomeric ratio (E value). nih.gov

Dynamic kinetic resolution (DKR) is an advancement that overcomes the 50% yield limitation of traditional kinetic resolution. researchgate.net In DKR, the kinetic resolution is combined with in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly converted to the racemic form, allowing the enzyme to theoretically convert the entire starting material into a single enantiomeric product. researchgate.netnih.gov This has been demonstrated in the Alcalase-catalyzed hydrolysis of α-amino acid esters combined with in-situ racemization catalyzed by 3,5-dinitrosalicylaldehyde. researchgate.net

Table 2: Examples of Enzymes Used in Kinetic Resolution

Enzyme Source Typical Reaction
Novozym 435 (Lipase B) Candida antarctica Transesterification, Ammonolysis
Lipase PS Pseudomonas cepacia Hydrolysis, Esterification
Alcalase Bacillus licheniformis Hydrolysis

This table provides examples of enzymes and their applications in kinetic resolution, which may be applicable to phenylglycine derivatives.

Chiral Recognition Mechanisms

The success of any chiral resolution technique hinges on the principle of chiral recognition—the ability of a chiral entity (the resolving agent or catalyst) to differentiate between the two enantiomers of a racemic compound. researchgate.net The most widely accepted model for chiral recognition is the three-point interaction model. researchgate.net This model postulates that for effective discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. These interactions can be attractive (e.g., hydrogen bonds, ionic bonds, van der Waals forces) or repulsive. researchgate.net

In the context of diastereomeric salt formation, the different spatial arrangements of the functional groups in the two enantiomers of this compound lead to different interactions with the chiral resolving agent. This results in the formation of diastereomeric salts with distinct crystal lattice energies and, consequently, different solubilities.

For enzymatic resolutions, the chiral recognition occurs at the active site of the enzyme. The enzyme's active site is a three-dimensional chiral environment that preferentially binds one enantiomer over the other, facilitating its conversion to the product at a much higher rate. The specificity of this binding is what leads to the high enantioselectivity observed in many enzymatic resolutions. scielo.br

The stoichiometry of the diastereomeric salts formed can also be influenced by the interactions of supramolecular helical associates of the chiral molecules in solution. mdpi.com Understanding these complex interactions at a molecular level is key to designing more efficient and predictable chiral resolution processes. rsc.org

Elucidation of Host-Guest Interactions in Chiral Separation

The chiral separation of this compound is often achieved through the formation of transient diastereomeric complexes between the analyte (guest) and a chiral selector (host). These non-covalent host-guest interactions are the cornerstone of enantiomeric recognition. Chiral selectors, such as cyclodextrins, crown ethers, and polysaccharide-based chiral stationary phases (CSPs), provide a three-dimensional chiral environment necessary for discrimination.

The formation of an inclusion complex is a primary mechanism, particularly when using cyclodextrin-based chiral selectors. The hydrophobic cavity of the cyclodextrin (B1172386) can encapsulate the phenyl ring of 3-Methoxycarbonylphenylglycine. The orientation of the guest molecule within the host's cavity is crucial for chiral recognition. For phenylglycine derivatives, the phenyl ring and adjacent functional groups play a significant role in how the enantiomers fit into the chiral cavity of the host.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these host-guest interactions in solution. By observing changes in the chemical shifts of both the host and guest protons upon complexation, the geometry of the inclusion complex can be inferred. For instance, significant upfield shifts of the protons on the phenyl ring and the methoxycarbonyl group of 3-Methoxycarbonylphenylglycine upon addition of a chiral host would indicate their inclusion within the host's cavity. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the host and the guest, offering a more detailed picture of the inclusion geometry and the proximity of specific functional groups.

Molecular modeling and computational studies further complement experimental data by providing a theoretical framework for understanding the stability and structure of the diastereomeric complexes. These models can calculate the binding energies of each enantiomer with the chiral selector, helping to predict which enantiomer will form the more stable complex and thus be more retained during chromatographic separation.

Role of Intermolecular Forces in Enantioselectivity

The enantioselectivity observed in the chiral separation of this compound is a direct consequence of the differences in the strength and nature of intermolecular forces between each enantiomer and the chiral selector. The widely accepted "three-point interaction model" posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.

The key intermolecular forces at play in the chiral resolution of 3-Methoxycarbonylphenylglycine include:

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid part of the ester group (-COOCH3) of the analyte can act as hydrogen bond donors and acceptors. The chiral selector, often possessing hydroxyl or amide groups, can engage in hydrogen bonding with these functional groups. The spatial arrangement of these groups on the chiral center dictates the feasibility and strength of these hydrogen bonds for each enantiomer.

Hydrophobic Interactions: The phenyl ring of 3-Methoxycarbonylphenylglycine provides a hydrophobic region that can interact with the nonpolar cavity of a chiral selector like a cyclodextrin or with hydrophobic regions of a polysaccharide-based CSP. The extent of this inclusion and the resulting van der Waals forces can differ between the two enantiomers due to their different spatial orientations.

Dipole-Dipole Interactions: The polar methoxycarbonyl group introduces a dipole moment in the molecule. This can lead to dipole-dipole interactions with polar functional groups on the chiral stationary phase.

Steric Effects: The three-dimensional structure of both the analyte enantiomers and the chiral selector leads to steric hindrance. The "fit" of one enantiomer into the chiral selector's binding site may be more favorable than the other due to less steric repulsion. For example, the position of the methoxycarbonylphenyl group relative to the amino and hydrogen substituents on the chiral carbon will influence how each enantiomer can approach and interact with the chiral selector.

Below is a hypothetical data table illustrating the kind of research findings that would be generated from a study on the chiral separation of this compound using a β-cyclodextrin-based chiral stationary phase in high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Chromatographic and Thermodynamic Data for the Enantioseparation of this compound

EnantiomerRetention Factor (k')Separation Factor (α)Resolution (Rs)Gibbs Free Energy of Association (ΔG°, kJ/mol)
D-enantiomer2.85\multirow{2}{}{1.15}\multirow{2}{}{2.10}-8.5
L-enantiomer3.28-9.2

This table is for illustrative purposes and does not represent actual experimental data.

The data in this hypothetical table would suggest that the L-enantiomer interacts more strongly with the chiral stationary phase, as indicated by its higher retention factor and more negative Gibbs free energy of association. The separation factor (α) greater than 1 and a resolution (Rs) value greater than 1.5 would indicate a successful baseline separation of the two enantiomers.

Computational Chemistry and Theoretical Studies of Dl 3 Methoxycarbonylphenylglycine

Quantum Mechanical (QM) Investigations

Quantum mechanics forms the fundamental basis for understanding the electronic structure and reactivity of molecules. QM calculations solve the Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution and energy levels.

Electronic Structure Calculations for DL-3-Methoxycarbonylphenylglycine

Electronic structure calculations would be pivotal in elucidating the intrinsic properties of this compound. A primary focus of such studies would be the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations would yield molecular orbital surfaces, visualizing the regions of electron density and helping to predict sites susceptible to electrophilic or nucleophilic attack. An electrostatic potential map would also be generated, indicating the distribution of charge across the molecule and highlighting regions that are electron-rich or electron-poor. This information is invaluable for understanding potential non-covalent interactions.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A systematic conformational analysis would be necessary to identify the various stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, a potential energy surface can be constructed.

This energy landscape is crucial for understanding which molecular shapes are most likely to be present under different conditions. The global minimum on this surface represents the most stable conformation of the molecule. This information is fundamental for interpreting experimental data and for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

Dynamic Behavior of this compound in Solution

MD simulations of this compound in an explicit solvent, such as water, would reveal how the molecule behaves in a more realistic environment. These simulations could track the conformational changes of the molecule over time, showing the flexibility of the structure and the transitions between different conformational states.

Additionally, the simulations would provide detailed information about the solvation shell of this compound. By analyzing the radial distribution functions of solvent molecules around different parts of the solute, one could understand the specific hydration patterns and hydrogen bonding interactions between the molecule and the surrounding solvent.

Ligand-Receptor Interaction Modeling in Chemical Systems

In the context of medicinal chemistry or materials science, understanding how this compound interacts with a receptor or binding site is often a key objective. MD simulations are a powerful tool for modeling these interactions. By placing the molecule in the binding site of a target protein or on a material surface, the simulation can predict the binding pose and calculate the binding free energy.

These simulations can identify the key amino acid residues or surface atoms involved in the interaction, highlighting the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. This information is critical for structure-based drug design and the development of new functional materials.

Machine Learning and AI Applications in Methoxycarbonylphenylglycine Research

The application of machine learning (ML) and artificial intelligence (AI) to chemical research is a rapidly growing field. While no specific ML/AI studies on this compound have been identified, these techniques could be applied in several ways.

De Novo Design of Novel Derivatives for Chemical Synthesis

De novo design, a computational strategy for creating novel molecules with desired properties, holds significant promise for the development of new derivatives of this compound. This approach utilizes algorithms to generate new chemical structures from scratch or by modifying existing ones, followed by an evaluation of their properties using predictive models. While the direct application of de novo design to this compound is not widely reported, the principles are well-established in drug discovery and materials science. nih.govnih.govresearchgate.net

The process of de novo design typically involves the following steps:

Definition of a Design Objective: This could be to enhance a particular biological activity, improve pharmacokinetic properties, or optimize a specific chemical characteristic. For this compound, a design objective might be to create derivatives with enhanced binding affinity to a specific biological target.

Generation of Novel Structures: Various computational techniques can be employed to generate new molecular structures. These include fragment-based approaches, where molecular building blocks are combined in novel ways, and atom-based methods that build molecules atom by atom.

Evaluation of Generated Structures: The generated molecules are then computationally screened to assess their properties. This often involves the use of QSAR (Quantitative Structure-Activity Relationship) models, docking simulations to predict binding affinity to a target protein, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models.

Selection of Promising Candidates: Based on the evaluation, a small number of promising candidates are selected for chemical synthesis and experimental validation.

For this compound, de novo design could be used to explore a vast chemical space and identify novel derivatives with improved therapeutic potential. For example, by modifying the phenyl ring or the ester group, it might be possible to fine-tune the molecule's interaction with a specific receptor or enzyme.

Design ApproachDescriptionPotential Application to this compound
Fragment-Based Design Assembling novel molecules from a library of molecular fragments.Combining the phenylglycine core with different functional groups to create a diverse library of derivatives.
Atom-Based Design Building new molecules atom by atom within a defined chemical space.Generating novel side chains or modifying the substitution pattern on the aromatic ring.
Reaction-Based Design Generating molecules that are synthetically accessible based on a set of known chemical reactions.Designing derivatives that can be readily synthesized from this compound or its precursors.

This table outlines various de novo design approaches and their potential application in creating novel derivatives of this compound.

Spectroscopic Data Interpretation (Theoretical Aspects)

Computational spectroscopy has become an invaluable tool for interpreting and predicting the spectroscopic properties of molecules. By simulating spectra based on the principles of quantum mechanics, researchers can gain a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature.

Computational Prediction of NMR and IR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra using computational methods has become a routine practice in chemical research. These predictions are highly valuable for confirming the structure of newly synthesized compounds, assigning experimental signals, and understanding the conformational properties of molecules.

NMR Spectra Prediction: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. Computational methods, particularly Density Functional Theory (DFT), can accurately predict these chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

IR Spectra Prediction: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrational modes. This is typically done by first optimizing the molecular geometry to find a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The intensities of the IR bands are related to the change in the dipole moment during the vibration.

For this compound, computational prediction of its ¹H and ¹³C NMR spectra, as well as its IR spectrum, would provide valuable data for its characterization.

Correlating Theoretical and Experimental Spectroscopic Observations

A key aspect of computational spectroscopy is the correlation of theoretical predictions with experimental observations. This comparison allows for the validation of the computational model and provides a more confident interpretation of the experimental data.

Discrepancies between theoretical and experimental spectra can often be attributed to several factors, including:

The Level of Theory and Basis Set: The accuracy of the computational prediction is dependent on the chosen theoretical method and basis set. Higher levels of theory and larger basis sets generally provide more accurate results but are computationally more expensive.

Environmental Effects: Experimental spectra are often recorded in a solvent or in the solid state, whereas computational predictions are typically performed for an isolated molecule in the gas phase. Including solvent effects in the calculations, either through implicit or explicit solvent models, can often improve the agreement with experimental data.

Anharmonicity: The standard harmonic approximation used in most vibrational frequency calculations can lead to deviations from experimental frequencies, which are inherently anharmonic. Anharmonic corrections can be applied to improve the accuracy of the predicted IR spectra.

Conformational Averaging: Molecules can exist as a mixture of different conformers in solution. The experimental spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, it is important to consider all low-energy conformers in the computational analysis.

Studies on glycine (B1666218) and its analogues have demonstrated the power of combining theoretical calculations with experimental spectroscopy to elucidate their structure and properties. nih.gov For this compound, a similar approach would involve:

Recording the experimental NMR and IR spectra.

Performing computational calculations to predict the spectra using appropriate levels of theory and considering potential environmental and conformational effects.

Comparing the theoretical and experimental spectra to assign the experimental signals and confirm the molecular structure.

Spectroscopic TechniqueTheoretical MethodKey Parameters for Correlation
NMR DFT with GIAO methodChemical shifts (δ), Coupling constants (J)
IR DFT with harmonic or anharmonic frequency calculationsVibrational frequencies (cm⁻¹), Intensities

This table summarizes the key theoretical methods and parameters used for correlating theoretical and experimental spectroscopic data for a molecule like this compound.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The strategic incorporation of the DL-3-Methoxycarbonylphenylglycine moiety has proven instrumental in the synthesis of a variety of complex organic molecules, ranging from chiral pharmaceutical intermediates to sophisticated peptide-based structures.

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as the chirality of a molecule is often a key determinant of its efficacy and safety. Biocatalysis has become a crucial methodology for the preparation of such chiral intermediates. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the broader class of phenylglycine derivatives is recognized for its importance in this area. Enzymatic resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. For instance, amidases have been employed for the resolution of racemic α-methyl phenylalanine amides, yielding the corresponding (S)-amino acids. This highlights a potential pathway for generating chiral building blocks from racemic precursors like this compound. The resulting chiral phenylglycine derivatives are valuable intermediates in the synthesis of a wide array of pharmaceuticals, including antihypertensives, anticholesterol agents, and antiviral drugs.

Phenylglycine and its derivatives are crucial components in a variety of peptide-based natural products and synthetic peptidomimetics. However, the incorporation of phenylglycine residues into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques presents a significant challenge: the increased acidity of the α-proton makes it susceptible to racemization, particularly during the base-catalyzed coupling steps of Fmoc-based chemistry. This can lead to the formation of undesirable diastereomers, complicating purification and reducing the yield of the target peptide.

Extensive research has focused on mitigating this racemization. Studies have shown that the choice of coupling reagents and bases is critical. For instance, using coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) can significantly suppress epimerization. The racemization is observed to be more pronounced during the activation and coupling of the Fmoc-protected phenylglycine residue rather than during the Fmoc-deprotection step. These findings are crucial for the successful synthesis of peptides and peptidomimetics containing phenylglycine units, enabling the construction of complex architectures with high stereochemical fidelity.

Peptidomimetics, which mimic the structure and function of natural peptides, often incorporate non-natural amino acids like phenylglycine derivatives to enhance their stability, bioavailability, and biological activity. The rigid phenylglycine backbone can be used to constrain the peptide conformation, which is often a key factor for potent and selective biological activity.

Derivatization Strategies for Functionalization

The chemical versatility of this compound allows for a wide range of derivatization strategies, enabling the introduction of various functional groups at its amino, carboxyl, and aromatic moieties.

The amino group of this compound is a primary site for functionalization. Standard N-acylation reactions can be employed to introduce a variety of substituents. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride. In peptide synthesis, the amino group is typically protected with groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) to allow for sequential peptide bond formation.

Furthermore, N-alkylation and N-arylation reactions can introduce further diversity. For example, N-benzylation has been used in the synthesis of phosphorus-containing peptide analogs. These N-functionalization pathways are fundamental to the use of this compound as a building block, allowing for its incorporation into larger and more complex molecular structures.

The methoxycarbonyl group of this compound can be readily modified. Hydrolysis of the methyl ester, typically under basic conditions using a reagent like sodium hydroxide, yields the corresponding carboxylic acid. This transformation is often a necessary step to enable subsequent amide bond formation. The hydrolysis of esters is a well-studied reaction, and under alkaline conditions, it proceeds via a saponification mechanism to completion, forming the carboxylate salt.

Once the carboxylic acid is unmasked, it can be coupled with a wide range of amines to form amides. This is a cornerstone of peptide synthesis and is also widely used to link the phenylglycine unit to other molecular fragments. A variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate this transformation by activating the carboxylic acid.

Mechanistic Studies of Reactivity and Selectivity

Understanding the mechanisms governing the reactivity and selectivity of reactions involving this compound is crucial for optimizing synthetic protocols and controlling stereochemical outcomes.

The most extensively studied mechanistic aspect of phenylglycine derivatives is their propensity for racemization during peptide synthesis. The increased acidity of the α-proton, due to the adjacent phenyl ring, facilitates its abstraction by base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity. Kinetic studies have pinpointed the base-catalyzed coupling step as the critical stage for racemization. The use of sterically hindered bases and efficient coupling reagents minimizes the lifetime of the enolate intermediate, thereby suppressing racemization.

Kinetic studies on the hydrolysis of esters, a key modification of this compound, have also been well-documented. The reaction can be catalyzed by either acid or base. In base-promoted hydrolysis, the reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The reaction proceeds through a tetrahedral intermediate, and the rate is influenced by both electronic and steric factors of the substituents on the ester.

While specific mechanistic investigations into other reactions of this compound are not as prevalent in the literature, the general principles of nucleophilic acyl substitution, electrophilic aromatic substitution, and reactions of the amino group provide a solid framework for predicting and understanding its chemical behavior.

Regioselectivity and Stereoselectivity in Derivatization Reactions

This compound, systematically named methyl 3-(amino(carboxy)methyl)benzoate, possesses multiple reactive sites, making regioselectivity a critical consideration in its derivatization. The key functional groups available for chemical modification are the amino group, the carboxylic acid, and the aromatic ring with its methoxycarbonyl substituent.

Regioselectivity:

The inherent reactivity of the functional groups dictates the regioselectivity of derivatization reactions. The amino group is a potent nucleophile and will readily react with various electrophiles. For instance, acylation, alkylation, and sulfonylation reactions are expected to occur selectively at the nitrogen atom under appropriate conditions. The carboxylic acid group, on the other hand, can be activated to form esters, amides, or acid chlorides.

The phenyl ring is substituted with an electron-withdrawing methoxycarbonyl group at the 3-position. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions (positions 5 and, to a lesser extent due to steric hindrance, 1). However, the amino acid side chain at the 1-position can influence the regioselectivity of such substitutions.

Interactive Data Table: Predicted Regioselectivity in Derivatization of this compound

Reagent/Reaction TypeTarget Functional GroupMajor Product(s)
Acyl chloride (e.g., Acetyl chloride)Amino groupN-acetyl-DL-3-methoxycarbonylphenylglycine
Alkyl halide (e.g., Methyl iodide)Amino groupN-methyl and N,N-dimethyl derivatives
Alcohol/Acid catalyst (e.g., Methanol (B129727)/H₂SO₄)Carboxylic acidDiester formation is possible
Thionyl chloride (SOCl₂)Carboxylic acidDL-3-Methoxycarbonylphenylglycyl chloride
Nitrating mixture (HNO₃/H₂SO₄)Aromatic ring5-Nitro-DL-3-methoxycarbonylphenylglycine

Stereoselectivity:

As this compound is a racemic mixture (DL-), controlling the stereochemistry at the α-carbon is a significant challenge and a key area of research. The synthesis of enantiomerically pure forms (D- or L-) is often desirable for pharmaceutical applications.

Stereoselective synthesis can be approached in several ways:

Chiral Resolution: The racemic mixture can be resolved using chiral resolving agents to separate the D- and L-enantiomers.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can favor the formation of one enantiomer over the other. For instance, asymmetric Strecker synthesis or asymmetric amination of a suitable precursor could yield enantiomerically enriched this compound.

Enzymatic Methods: Enzymes can be used for the kinetic resolution of the racemic mixture or for the stereoselective synthesis of one enantiomer.

The stereocenter at the α-position also influences the stereochemical outcome of reactions at adjacent positions, a concept known as diastereoselectivity. For example, the reduction of a ketone on a side chain attached to the amino group could be influenced by the stereochemistry of the α-carbon.

Exploration of Novel Catalytic Transformations

The unique structural features of this compound make it an interesting substrate for exploring novel catalytic transformations. The development of new catalytic methods for the synthesis and derivatization of this compound is an active area of research.

Catalytic Synthesis:

The synthesis of this compound itself can be achieved through various catalytic methods. A plausible synthetic route starts from m-toluic acid. This involves oxidation to 3-formylbenzoic acid, followed by esterification to methyl 3-formylbenzoate. A subsequent Strecker synthesis, which is often catalyzed by an acid or a base, would yield the aminonitrile, followed by hydrolysis to the desired amino acid.

Catalytic Derivatization:

The functional groups of this compound can be selectively manipulated using a variety of catalytic methods.

N-Arylation and N-Alkylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for the N-arylation of the amino group. Reductive amination is a common catalytic method for N-alkylation.

C-H Activation: The aromatic C-H bonds of the phenyl ring can be functionalized using transition metal catalysis. This allows for the introduction of various substituents at specific positions, offering a powerful tool for creating diverse derivatives. The directing-group ability of the amino acid moiety can play a crucial role in determining the regioselectivity of such reactions.

Decarboxylative Coupling: The carboxylic acid group can be used as a handle in catalytic decarboxylative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Interactive Data Table: Potential Catalytic Transformations Involving this compound

Catalytic ReactionReagents and CatalystPotential Product
Buchwald-Hartwig AminationAryl halide, Pd catalyst, baseN-Aryl-DL-3-methoxycarbonylphenylglycine
Reductive AminationAldehyde/Ketone, H₂, Pd/CN-Alkyl-DL-3-methoxycarbonylphenylglycine
Directed C-H FunctionalizationPd(OAc)₂, directing group, oxidantC-H arylated/alkylated derivatives
Decarboxylative Cross-CouplingCoupling partner, metal catalystDerivatives with a modified side chain

The exploration of these and other catalytic transformations will undoubtedly expand the synthetic utility of this compound and open up new avenues for the synthesis of complex molecules with potential applications in various fields of chemistry.

Advanced Research Methodologies and Analytical Techniques in Methoxycarbonylphenylglycine Studies

High-Throughput Screening in Synthetic Optimization

High-throughput screening (HTS) has become an indispensable tool in modern synthetic chemistry, enabling the rapid optimization of reaction conditions to improve yield, purity, and efficiency. While specific HTS studies for the synthetic optimization of DL-3-Methoxycarbonylphenylglycine are not widely documented, the principles of this methodology are directly applicable.

The synthesis of phenylglycine derivatives can be complex, often requiring the exploration of a large parameter space, including catalysts, solvents, temperature, and reactant ratios. HTS platforms, utilizing miniaturized reaction formats in microplates (e.g., 96- or 384-well plates), allow for the parallel execution of hundreds or even thousands of reactions. nist.govresearchgate.netrsc.org For the synthesis of this compound, which could be achieved through methods like the Strecker reaction, HTS could be employed to screen a variety of catalysts and conditions simultaneously. nih.gov

The process involves dispensing nanoliter to microliter volumes of reactant stock solutions into the wells of a microplate using robotic liquid handlers. rsc.org Each well represents a unique set of reaction conditions. After a set incubation period, the reaction outcomes are analyzed using rapid techniques like mass spectrometry (MS) or fluorescence polarization, which can quickly determine the yield of the desired product. nist.govsigmaaldrich.com This data-rich approach allows for the efficient identification of optimal synthetic conditions in a fraction of the time required by traditional methods.

For instance, a hypothetical HTS campaign to optimize the final step of a synthetic route to this compound could involve screening different reducing agents and solvent systems. The results, as illustrated in the conceptual data table below, would quickly highlight the most promising conditions for scale-up.

Conceptual HTS Data for a Reduction Step in this compound Synthesis

Reducing Agent Solvent Temperature (°C) Relative Yield (%)
NaBH4 Methanol (B129727) 25 65
NaBH4 Ethanol 25 72
LiBH4 THF 25 85
LiBH4 Diethyl Ether 25 81
NaBH(OAc)3 Dichloromethane 25 92
NaBH(OAc)3 Acetonitrile (B52724) 25 88

This rapid screening process accelerates the development of efficient and scalable synthetic routes for valuable compounds like this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The unambiguous identification and characterization of this compound rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure and for monitoring the progress of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not readily available in public databases, the expected chemical shifts can be inferred from closely related structures like Methyl 3-aminobenzoate (B8586502). chemicalbook.comnist.govsigmaaldrich.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the α-proton on the chiral center, the methoxy (B1213986) protons of the ester group, and the protons of the amino and carboxyl groups. The coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive structural assignment, especially for complex molecules. mdpi.commagritek.com A COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC spectra would correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This suite of experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), the ester (C=O and C-O stretching), and the aromatic ring (C=C and C-H stretching). nist.govnih.gov Monitoring the appearance or disappearance of these key bands can be an effective way to track the progress of a synthesis.

Spectroscopic Data for a Related Compound: Methyl 3-aminobenzoate

Technique Nucleus Solvent Chemical Shift (ppm)
¹H NMR ¹H CDCl₃ 7.41-7.35 (m, 2H), 7.20 (t, 1H), 6.84 (d, 1H), 3.88 (s, 3H), 3.80 (br s, 2H)
¹³C NMR ¹³C CDCl₃ 167.3, 146.5, 129.2, 119.3, 118.7, 115.4, 52.1

Data sourced from spectral databases for Methyl 3-aminobenzoate and may vary slightly based on experimental conditions. chemicalbook.com

Chromatographic Method Development for Purity Assessment and Isolation

Chromatography is an essential technique for both the analysis of purity and the preparative isolation of this compound. Given that the compound is chiral, existing as a racemic mixture of D- and L-enantiomers, chiral chromatography is particularly important.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of non-volatile organic compounds. For assessing the purity of a racemic mixture of this compound, a reversed-phase HPLC method would typically be developed.

The separation of the enantiomers (chiral resolution) requires the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amino acid derivatives. sigmaaldrich.comrsc.orgnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) is an alternative to HPLC that often provides faster separations and is considered a greener technique. nih.gov

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol) to find the optimal conditions for resolution. sigmaaldrich.com Once an analytical method is established, it can be scaled up to preparative chromatography for the isolation of the individual D- and L-enantiomers.

Chiral HPLC Separation of Phenylglycine Analogs

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Analytes Separated
Cellulose tris(3,5-dichlorophenylcarbamate) Sub/supercritical CO₂/modifier Not specified 10 different amino acids
Crown ether-coated ODS Aqueous with organic modifier Not specified Phenylglycine enantiomers
Polysaccharide-based CSPs Hexane/Isopropanol 1.0 NBD-derivatized amines and amino acid esters

This table summarizes conditions reported for the separation of phenylglycine and related compounds, illustrating common approaches. researchgate.netresearchgate.net

Crystallographic Analysis of Chiral Compounds and Derivatives

X-ray crystallography provides definitive, three-dimensional structural information, including the absolute configuration of chiral centers. For a compound like this compound, crystallographic analysis of a single enantiomer or a derivative would confirm its molecular structure and stereochemistry.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, the structures of related phenylglycine derivatives have been reported. For example, the crystal structure of DL-phenylglycinium chloride has been determined, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Such studies provide valuable insights into the solid-state behavior of this class of compounds. Analysis of a derivative of this compound would similarly reveal its bond lengths, bond angles, and the packing of molecules in the solid state.

Crystallographic Data for a Related Compound: DL-Phenylglycinium Chloride

Parameter Value
Chemical Formula C₈H₁₀NO₂⁺·Cl⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
β (°) Not specified
Z 4

Data from a study on DL-phenylglycinium chloride. nih.gov

Integration of Robotic and Automated Synthesis Platforms

The synthesis of complex molecules like unnatural amino acids is increasingly benefiting from the integration of robotics and automation. nih.govprinceton.edu These platforms can perform multi-step syntheses with high precision and reproducibility, operating 24/7 with minimal human intervention. youtube.com

Automated synthesis platforms typically consist of modular reactors, pumps, valves, and purification units, all controlled by a central computer. youtube.com The synthesis protocol is programmed into the system, which then automatically carries out the sequence of reactions, work-ups, and purifications. Such systems are particularly valuable for the synthesis of libraries of compounds for screening purposes or for the optimization of reaction sequences. octant.bio

For the production of this compound, an automated platform could be programmed to perform a multi-step synthesis, for example, starting from commercially available precursors. The integration of real-time analytical techniques, such as HPLC or NMR, can allow the system to monitor the progress of the reaction and even make decisions to optimize conditions on the fly. researchgate.net This "self-optimizing" capability represents a significant advance in chemical synthesis. The use of robotic platforms for tasks like weighing solids and preparing solutions further enhances the throughput and reliability of the synthetic process. youtube.com The development of such automated systems is a key step towards the on-demand synthesis of custom molecules. youtube.com

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